molecular formula C9H16N2O3 B11900289 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one

5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one

Cat. No.: B11900289
M. Wt: 200.23 g/mol
InChI Key: NTBYOQTXKNZUFQ-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structural framework that includes an oxadiazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of a Grubbs catalyst and olefin metathesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis disrupts the transport of essential molecules, thereby inhibiting bacterial growth . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[55]undecan-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

5-hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C9H16N2O3/c1-8(13)9(5-3-2-4-6-9)14-7(12)10-11-8/h11,13H,2-6H2,1H3,(H,10,12)

InChI Key

NTBYOQTXKNZUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)NN1)O

Origin of Product

United States

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